![molecular formula C18H18N2O3 B12535373 4-[4-(Benzyloxy)-3-methoxyphenyl]-1-diazoniobut-1-en-2-olate CAS No. 653579-83-0](/img/structure/B12535373.png)
4-[4-(Benzyloxy)-3-methoxyphenyl]-1-diazoniobut-1-en-2-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(Benzyloxy)-3-methoxyphenyl]-1-diazoniobut-1-en-2-olate is an organic compound that belongs to the class of diazonium salts. These compounds are known for their versatility in organic synthesis, particularly in the formation of azo compounds. The structure of this compound includes a benzyloxy group and a methoxy group attached to a phenyl ring, which is further connected to a diazonium group through a butenolate linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Benzyloxy)-3-methoxyphenyl]-1-diazoniobut-1-en-2-olate typically involves the diazotization of an amine precursor. The process begins with the preparation of 4-(Benzyloxy)-3-methoxyaniline, which is then treated with nitrous acid to form the diazonium salt. The reaction conditions often include low temperatures to stabilize the diazonium intermediate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for temperature control and reagent addition can enhance the efficiency and safety of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-[4-(Benzyloxy)-3-methoxyphenyl]-1-diazoniobut-1-en-2-olate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the diazonium group to an amine.
Substitution: The diazonium group can be substituted with nucleophiles to form a variety of products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles like hydroxide ions, halides, and amines are commonly employed under mild conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and related compounds.
Substitution: Azo compounds, phenols, and other substituted derivatives.
Scientific Research Applications
4-[4-(Benzyloxy)-3-methoxyphenyl]-1-diazoniobut-1-en-2-olate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of azo dyes and other complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-[4-(Benzyloxy)-3-methoxyphenyl]-1-diazoniobut-1-en-2-olate involves the formation of reactive intermediates that can interact with various molecular targets. The diazonium group is highly reactive and can form covalent bonds with nucleophilic sites on proteins, DNA, and other biomolecules. This reactivity underlies its use in biochemical assays and as a tool for studying molecular interactions.
Comparison with Similar Compounds
Similar Compounds
4-Benzyloxy-3-methoxyphenylacetic acid: Shares the benzyloxy and methoxy substituents but lacks the diazonium group.
4-Benzyloxy-3-methoxybenzaldehyde: Contains similar substituents but has an aldehyde group instead of a diazonium group.
Uniqueness
The presence of the diazonium group in 4-[4-(Benzyloxy)-3-methoxyphenyl]-1-diazoniobut-1-en-2-olate makes it unique among similar compounds. This functional group imparts distinct reactivity, enabling the compound to participate in a wide range of chemical transformations and applications.
Properties
CAS No. |
653579-83-0 |
|---|---|
Molecular Formula |
C18H18N2O3 |
Molecular Weight |
310.3 g/mol |
IUPAC Name |
1-diazo-4-(3-methoxy-4-phenylmethoxyphenyl)butan-2-one |
InChI |
InChI=1S/C18H18N2O3/c1-22-18-11-14(7-9-16(21)12-20-19)8-10-17(18)23-13-15-5-3-2-4-6-15/h2-6,8,10-12H,7,9,13H2,1H3 |
InChI Key |
QTSAZKZKKWDKBC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)CCC(=O)C=[N+]=[N-])OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


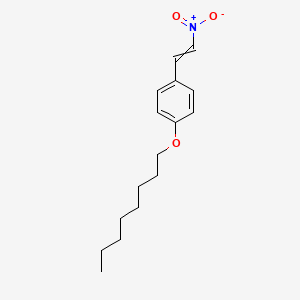
![(2S)-2-[(S)-(2-fluorophenyl)sulfanyl-phenylmethyl]morpholine](/img/structure/B12535292.png)
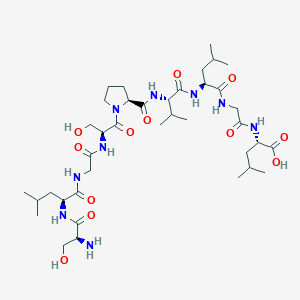
![4-[(2,6-Difluorophenyl)methoxy]-2,6-dimethoxybenzaldehyde](/img/structure/B12535301.png)
![3-{[5-(Dodecyloxy)-2-hydroxyphenyl]methyl}-1-methylpyridin-2(1H)-one](/img/structure/B12535303.png)
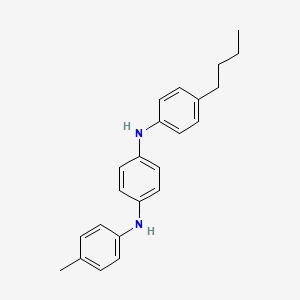
![Bis{6-[(oxiran-2-yl)methoxy]hexyl} benzene-1,3-dicarboxylate](/img/structure/B12535312.png)
![4-[3-(4-ethoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-N,N-dimethylaniline](/img/structure/B12535339.png)
![2-(2,6-Difluorophenyl)-2,8-diazaspiro[4.5]decan-1-one hydrochloride](/img/structure/B12535348.png)
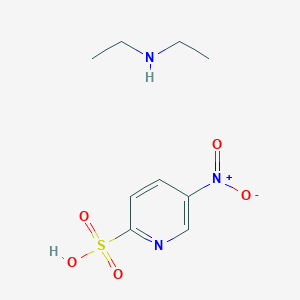
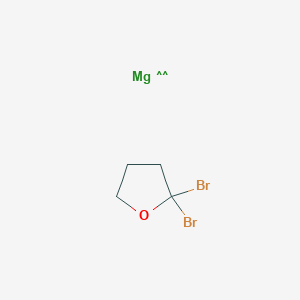
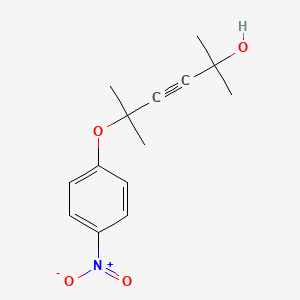
![N-[3-(3-Hydroxypropoxy)phenyl]acetamide](/img/structure/B12535379.png)

